molecular formula C22H21ClFN3OS B2682383 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane CAS No. 1797289-57-6

7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane

Cat. No.: B2682383
CAS No.: 1797289-57-6
M. Wt: 429.94
InChI Key: KEKQUBHFGUEPMH-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a pyrazole moiety, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazepane ring and the chlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the phenyl rings.

Scientific Research Applications

7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, although specific applications require further research.

    Industry: This compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane shares structural similarities with other thiazepane and pyrazole derivatives.
  • Compounds like this compound are often compared to understand their unique properties and potential applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3OS/c1-26-20(14-19(25-26)15-6-8-16(24)9-7-15)22(28)27-11-10-21(29-13-12-27)17-4-2-3-5-18(17)23/h2-9,14,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKQUBHFGUEPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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